N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303106-99-2
VCID: VC16075759
InChI: InChI=1S/C15H10Cl2N4OS/c16-10-3-1-9(2-4-10)8-18-21-15(22)12-7-11(19-20-12)13-5-6-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+
SMILES:
Molecular Formula: C15H10Cl2N4OS
Molecular Weight: 365.2 g/mol

N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-99-2

Cat. No.: VC16075759

Molecular Formula: C15H10Cl2N4OS

Molecular Weight: 365.2 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide - 303106-99-2

Specification

CAS No. 303106-99-2
Molecular Formula C15H10Cl2N4OS
Molecular Weight 365.2 g/mol
IUPAC Name N-[(E)-(4-chlorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H10Cl2N4OS/c16-10-3-1-9(2-4-10)8-18-21-15(22)12-7-11(19-20-12)13-5-6-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+
Standard InChI Key IWWVMKMGUGGVLY-QGMBQPNBSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl

Introduction

N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole derivative family. It features a complex molecular structure, incorporating a chlorobenzylidene moiety and a thienyl group, which contribute to its unique chemical and biological properties. The compound's molecular formula is C15H10Cl2N4OS, and it has a molecular weight of approximately 365.2 g/mol .

Synthesis and Industrial Applications

The synthesis of N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for enhancing yield and purity. Techniques like continuous flow reactors can improve efficiency in industrial settings.

Synthesis StepDescriptionOptimization Factors
Condensation ReactionFormation of the pyrazole coreTemperature, solvent choice
Introduction of ChlorobenzylideneAddition of the chlorobenzylidene groupPressure, catalyst selection
Final PurificationCrystallization or chromatographySolvent selection, temperature

Biological Activities and Potential Applications

Research indicates that N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide exhibits potential biological activities, which may involve interactions with cellular targets such as enzymes or receptors. These properties make it of interest in medicinal chemistry and agrochemicals.

Potential ApplicationDescriptionBiological Activity
Medicinal ChemistryDrug developmentEnzyme or receptor interaction
AgrochemicalsPesticide developmentBiological activity against pests

Comparison with Similar Compounds

Several compounds share structural similarities with N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide, differing mainly in their substitution patterns:

Compound NameStructureUnique Features
N'-(2-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazoleSimilar thienyl group but different substitution patternDifferent chloro position
N'-(4-Hydroxybenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazoleHydroxy group instead of chloroAltered reactivity due to hydroxy group
N'-(4-Methylbenzylidene)-3-(5-bromo-2-thienyl)-1H-pyrazoleMethyl substitution may influence biological activityDifferent halogen substitution

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